(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone is a chemical compound that features a piperidine ring substituted with an amino group and a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone typically involves the reaction of 4-aminopiperidine with a difluorocyclobutyl-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a difluorocyclobutyl group.
(4-Aminopiperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone: Contains a trifluoromethylphenyl group.
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Features a triazole ring with a fluorophenyl group
Uniqueness
The uniqueness of (4-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone lies in its difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16F2N2O |
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Molecular Weight |
218.24 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)5-7(6-10)9(15)14-3-1-8(13)2-4-14/h7-8H,1-6,13H2 |
InChI Key |
FPBDMRZHDPFDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
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